5,5-difluorospiro[2.3]hexan-1-amine hydrochloride
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Overview
Description
5,5-difluorospiro[23]hexan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10F2N•HCl It is a spirocyclic amine, characterized by the presence of a spiro carbon atom that connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Introduction of the Amine Group: The next step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction, where an amine source reacts with the spirocyclic intermediate.
Formation of the Hydrochloride Salt: Finally, the amine compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced fluorinating agents, efficient catalysts, and controlled reaction environments to minimize side reactions and maximize product formation.
Chemical Reactions Analysis
Types of Reactions
5,5-difluorospiro[2.3]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
5,5-difluorospiro[2.3]hexan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: In industrial settings, the compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5,5-difluorospiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-difluorospiro[2.3]hexan-5-amine hydrochloride
- 5,5-difluorospiro[2.3]hexan-1-amine
- 5,5-difluorospiro[2.3]hexan-1-amine hydrobromide
Uniqueness
5,5-difluorospiro[2.3]hexan-1-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.
Properties
CAS No. |
2703781-29-5 |
---|---|
Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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